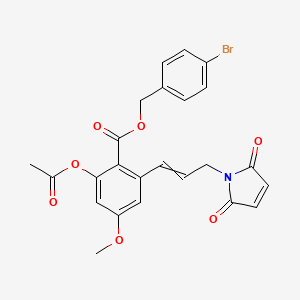![molecular formula C12H16N2O3S2 B1413723 Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate CAS No. 2197061-98-4](/img/structure/B1413723.png)
Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate
Overview
Description
“Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate” is an organic molecule with the molecular formula C12H16N2O3S2 . It has a molecular weight of 300.4 g/mol.
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a morpholine ring, and a carboxylate group . The exact structure can be found in the referenced databases .Physical And Chemical Properties Analysis
This compound has physical and chemical properties typical of organic molecules. It has a specific molecular weight and a defined molecular formula. More specific properties like melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Synthesis and Application in Peptidomimetic Chemistry
Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate has been used in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid. This compound is significant in peptidomimetic chemistry, particularly in solid-phase peptide synthesis, due to its compatibility and practical synthesis route from dimethoxyacetaldehyde and serine methyl ester (Sladojevich, Trabocchi, & Guarna, 2007).
Intermediate in Tumor Necrosis Factor Alpha Inhibition
The compound is also an important intermediate in the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which have shown activity in inhibiting tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017).
Application in Fluorescent Dipoles
Additionally, it's used in the preparation of mesomeric betaines, like 4- and 5-((1-Methylquinolinium-3-yl)ethynyl)thiophene-2-carboxylates, which are cross-conjugated systems with potential applications in fluorescence spectroscopy (Smeyanov, Adams, Hübner, & Schmidt, 2017).
Use in Synthesizing Methyl 3-Aryl-6-Amino-4-Aryl-5-Cyano-4H-Pyran-2-Carboxylates
This compound is also involved in the synthesis of a series of methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, highlighting its role in the development of compounds with potential antimicrobial and immunotropic activities (Mar'yasov, Davydova, Sheverdov, Nasakin, & Gein, 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-methyl-3-(morpholine-4-carbothioylamino)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-8-7-19-10(11(15)16-2)9(8)13-12(18)14-3-5-17-6-4-14/h7H,3-6H2,1-2H3,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKWZMICXSWLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=S)N2CCOCC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



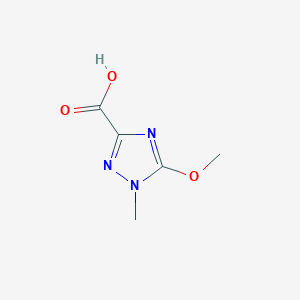
![1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1413642.png)
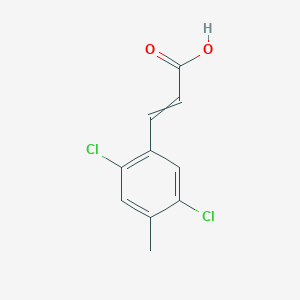
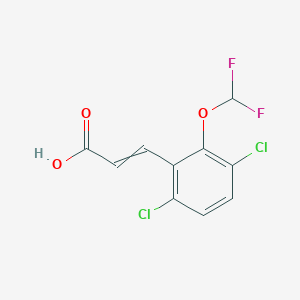
![(1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1413648.png)


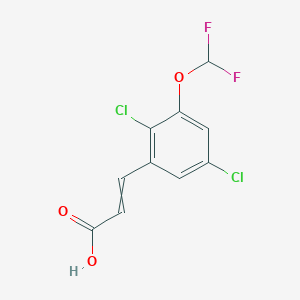
![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413658.png)



